7'-Methoxy-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
Description
7'-Methoxy-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a spirocyclic heterocyclic compound characterized by a pyrazolo[1,5-c][1,3]benzoxazine core fused with a cyclohexane ring via a spiro carbon atom. The molecule features two methoxy groups: one at the 7'-position of the benzoxazine moiety and another at the para-position of the phenyl substituent attached to the pyrazole ring. The spiro configuration distinguishes it from non-spiro analogs, influencing solubility, stereoelectronic properties, and metabolic stability .
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C23H26N2O3/c1-26-17-11-9-16(10-12-17)19-15-20-18-7-6-8-21(27-2)22(18)28-23(25(20)24-19)13-4-3-5-14-23/h6-12,20H,3-5,13-15H2,1-2H3 |
InChI Key |
WMGKBJPKUZMADQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Benzoxazine Precursor Formation
Benzoxazines are typically synthesized via Mannich-type reactions. For the target compound, 2-amino-4-methoxyphenol serves as the starting material. Condensation with formaldehyde and a secondary amine (e.g., piperidine) under acidic conditions yields the benzoxazine ring. Methoxy group positioning is controlled by selective protection using boron tribromide or aluminum chloride .
Example Protocol
A mixture of 2-amino-4-methoxyphenol (10 mmol), paraformaldehyde (12 mmol), and piperidine (12 mmol) in toluene is refluxed for 12 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 75% of 3-piperidinyl-7-methoxy-1,3-benzoxazine.
Pyrazole Ring Annulation
Introducing the pyrazole ring requires [3+2] cycloaddition or cyclocondensation. Hydrazine derivatives react with α,β-unsaturated ketones or nitriles. For instance, treatment of the benzoxazine with acrylonitrile in the presence of ammonium acetate generates the pyrazole nucleus.
Spirocyclization Strategies
Intramolecular Friedel-Crafts Alkylation
Formation of the spirocyclic structure is achieved via acid-catalyzed cyclization. A cyclohexane-derived ketone intermediate undergoes Friedel-Crafts alkylation with the benzoxazine’s aromatic system. Aluminum chloride in dichloromethane facilitates this step, as evidenced in analogous spiro syntheses.
Optimized Conditions
Transition Metal-Catalyzed Approaches
Palladium-mediated cross-couplings offer stereocontrol. Suzuki-Miyaura coupling between a boronic ester-functionalized benzoxazine and a bromocyclohexane derivative has been explored for similar systems.
Functional Group Interconversion and Demethylation
O-Methylation and Demethylation
Selective methylation of phenolic -OH groups is achieved using methyl iodide and potassium carbonate in acetone. Conversely, demethylation employs boron tribromide in dichloromethane at -78°C.
Reductive Amination
For spiro systems requiring nitrogen incorporation, reductive amination of ketones with sodium cyanoborohydride stabilizes the amine intermediate.
Characterization and Analytical Validation
Spectroscopic Confirmation
X-Ray Crystallography
Single-crystal analysis confirms the spiro conformation and dihedral angles between the benzoxazine and cyclohexane rings.
Scale-Up and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the aromatic system, potentially yielding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives of the spirocyclic structure.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives of the parent compound.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a useful scaffold for the development of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, 7’-Methoxy-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. It could be explored for its efficacy in treating various diseases, including infections and cancers, due to its possible interactions with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism by which 7’-Methoxy-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The spirocyclic structure may enable the compound to fit into unique binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Compounds within the pyrazolo[1,5-c][1,3]benzoxazine family share the same core but differ in substituents and ring systems. Key structural analogs include:
Substituent Impact :
- The 7'-methoxy group may stabilize the benzoxazine ring through steric and electronic effects .
- Bulkier Groups : The 4-isopropylphenyl substituent at C5 () introduces steric hindrance, which could modulate receptor binding kinetics.
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing this spirocyclic benzoxazine-pyrazole hybrid?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyrazole precursors with oxazine-forming reagents under controlled conditions. Microwave-assisted synthesis (e.g., 80–120°C, DMF as solvent) can reduce reaction times by 40–60% compared to traditional thermal methods . Key intermediates include 7-methoxy-substituted pyrazole derivatives and cyclohexane-based spiro precursors. Purification often requires column chromatography with ethyl acetate/hexane gradients.
Q. How can the molecular structure and stereochemistry of this compound be rigorously characterized?
- Methodology : Use a combination of:
- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and spiro-junction geometry.
- X-ray crystallography to resolve stereochemical ambiguities, particularly the dihydrospiro configuration (e.g., 1',10b'-dihydro arrangement) .
- IR spectroscopy to identify functional groups (e.g., C-O-C stretch at ~1,250 cm⁻¹ for methoxy groups) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Screen against enzyme targets like BuChE (butyrylcholinesterase) using Ellman’s assay to measure IC₅₀ values. For cytotoxicity, use MTT assays on HEK-293 or HeLa cell lines. Dose-response curves should be generated in triplicate with positive controls (e.g., donepezil for BuChE inhibition) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in spirocyclization steps?
- Methodology :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may reduce selectivity. Co-solvents like toluene can stabilize transition states .
- Catalysts : Pd(OAc)₂ or CuI (1–5 mol%) can accelerate spiro-ring formation via oxidative coupling .
- Kinetic monitoring : Use HPLC-MS to track intermediate consumption and optimize reaction termination points .
Q. How should researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodology :
- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (pH, temperature, enzyme source).
- Structural alignment : Overlay X-ray structures of analogs to identify critical substituents (e.g., 4-methoxyphenyl vs. thiophene groups) that modulate activity .
- Dose recalibration : Re-test disputed compounds under standardized protocols to isolate experimental variability .
Q. What computational strategies are effective for predicting binding modes to neurological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with BuChE (PDB: 1P0I) to prioritize poses with hydrogen bonds to Ser198 or His438 residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and identify key hydrophobic interactions with the spirocyclohexane moiety .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
